1-[6-(4-Tert-butylphenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one
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Overview
Description
1-[6-(4-Tert-butylphenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one is a complex organic compound that belongs to the class of triazolothiadiazines.
Preparation Methods
The synthesis of 1-[6-(4-Tert-butylphenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one involves multiple steps. One common synthetic route includes the reaction of 4-tert-butylphenylhydrazine with carbon disulfide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the triazolothiadiazine core. The final step involves the acylation of the triazolothiadiazine with propanoyl chloride under basic conditions .
Chemical Reactions Analysis
1-[6-(4-Tert-butylphenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[6-(4-Tert-butylphenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a potential candidate for drug development.
Medicine: It has been studied for its potential use as an enzyme inhibitor, particularly targeting carbonic anhydrase and cholinesterase enzymes.
Mechanism of Action
The mechanism of action of 1-[6-(4-Tert-butylphenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
1-[6-(4-Tert-butylphenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one can be compared with other triazolothiadiazine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar core structure but different substituents, leading to variations in biological activities.
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Different heterocyclic system but similar substituents, used in similar applications such as organic electronics and materials science
This compound’s unique combination of the triazolothiadiazine core with the tert-butylphenyl and propanoyl groups contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H24N4O2S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-[6-(4-tert-butylphenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one |
InChI |
InChI=1S/C20H24N4O2S/c1-6-15(25)18-17(13-8-10-14(11-9-13)20(3,4)5)24(16(26)7-2)23-12-21-22-19(23)27-18/h8-12H,6-7H2,1-5H3 |
InChI Key |
OOJQEFMTYGYNCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N(N2C=NN=C2S1)C(=O)CC)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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